

spebrutinib cell-based assays for BTK inhibition

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Compound Focus: Spebrutinib

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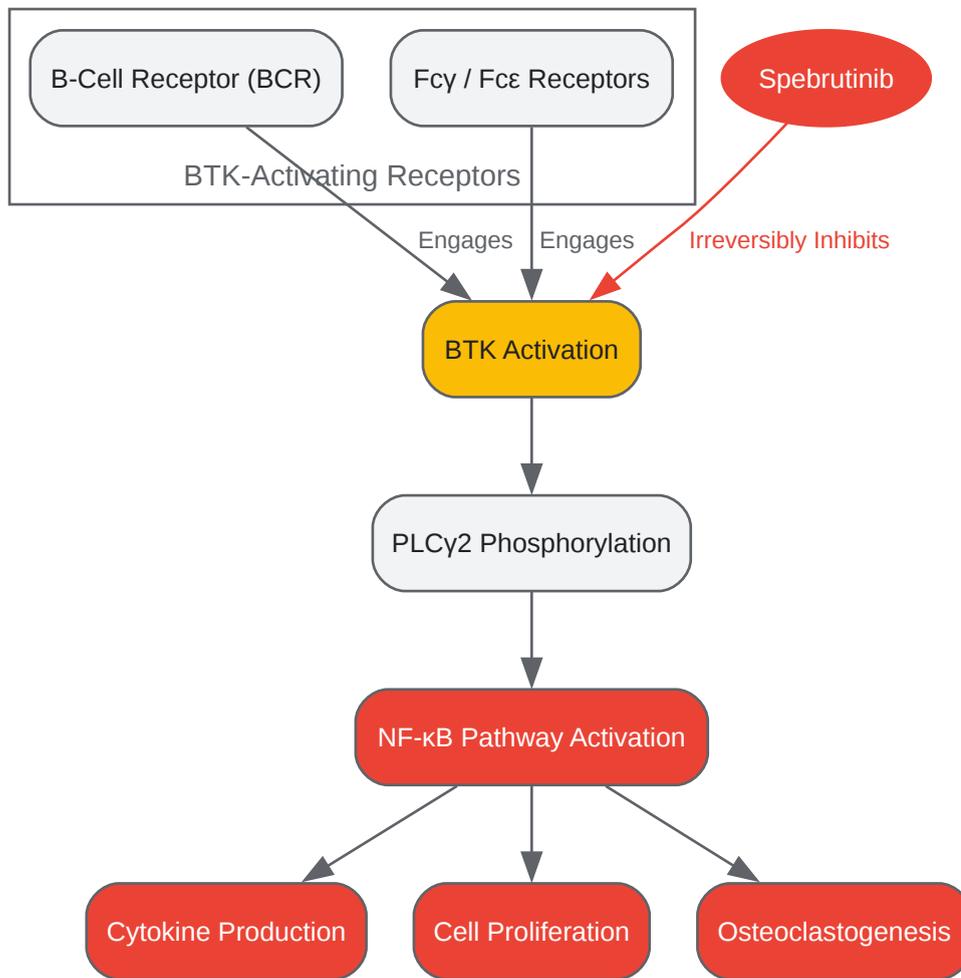
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Introduction to Spebrutinib and BTK

Spebrutinib (CC-292) is an orally administered, covalent small-molecule inhibitor that irreversibly binds with high affinity to the adenosine triphosphate (ATP) binding site of **Bruton's tyrosine kinase (BTK)** [1] [2]. BTK is a critical enzyme in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways, expressed in B-cells and myeloid cells (such as macrophages, monocytes, and neutrophils) but not in T-cells or NK cells [1] [2]. By inhibiting BTK, **spebrutinib** disrupts essential processes for B-cell activation, survival, proliferation, and chemotaxis, as well as FcR-mediated inflammatory responses in myeloid cells [3] [1]. This makes it a potential therapeutic agent for autoimmune diseases like rheumatoid arthritis (RA) and B-cell malignancies [4].

The following diagram illustrates the primary signaling pathways affected by **spebrutinib** and the cellular functions it inhibits.



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Summary of Key Cell-Based Assay Findings

The table below summarizes quantitative data from key *in vitro* studies with **spebrutinib**, demonstrating its potent and multifaceted inhibitory effects [3] [1] [2].

Assay Type	Cell Type / System	Stimulus / Conditions	Key Findings / Outcomes
Proliferation	Primary Human B-cells	α-IgM (10 µg/ml) + CpG (10 µg/ml)	Potent inhibition of B-cell proliferation [1] [2].

Assay Type	Cell Type / System	Stimulus / Conditions	Key Findings / Outcomes
Proliferation	Primary Human T-cells	α -CD3 (1 μ g/ml) + α -CD28 (3 μ g/ml)	Less potent inhibition vs. B-cell proliferation [1] [2].
Cytokine Secretion	Primary Human Macrophages	Fc γ R Stimulation	Significant reduction in TNF- α secretion [1] [2].
Differentiation & Antibody Production	Primary Human B-cells	anti-IgM + CD40 + IL-21 + IL-2 for 5 days	Inhibition of plasmablast differentiation and reduced IgG production [1] [2].
Osteoclastogenesis	Human Primary Osteoclasts	<i>In vitro</i> differentiation	Reduction in osteoclast formation [3] [1].
Cell Activation	Primary Human B-cells	α -IgM (10 μ g/ml) + CpG (10 μ g/ml) for 24h	Reduced surface expression of CD86, CD40, CD54, and CD69 [1] [2].

Detailed Experimental Protocols

Here are standardized protocols for key cell-based assays based on the methodologies from the search results.

Protocol 1: B-Cell Proliferation Assay

This assay measures the ability of **spebrutinib** to inhibit antigen-induced B-cell proliferation [1] [2].

- **Isolate Cells:** Isolate primary human naïve B-cells from leukopacks of healthy donors using a commercial B-cell enrichment kit (e.g., EasySep Human Naive B Cell Enrichment Kit) [1] [2].
- **Plate Cells:** Seed cells in a 96-well plate at a density of **0.2 x 10⁶ cells in 200 μ l** of complete culture medium per well.
- **Pre-incubate with Inhibitor:** Add **spebrutinib** (e.g., at a range of **0.0001–100 μ M**) or vehicle control (DMSO) to the wells and incubate for **1 hour** at **37°C**.
- **Stimulate Proliferation:** Stimulate the B-cells by adding **10 μ g/ml** of F(ab')₂ anti-human IgM (α -IgM) and **10 μ g/ml** of CpG oligodeoxynucleotide.

- **Incubate and Pulse:** Culture the cells for **3 days**. For the final **24 hours**, add **1 $\mu\text{Ci/well}$** of ^3H -thymidine.
- **Harvest and Measure:** Harvest the cells onto a filter plate and measure incorporated ^3H -thymidine using a scintillation counter. Data is expressed as counts per minute (CPM).

Protocol 2: FcyR-Stimulated Macrophage TNF- α Secretion Assay

This assay evaluates the effect of **spebrutinib** on Fc receptor-mediated pro-inflammatory cytokine production in myeloid cells [1] [2].

- **Differentiate Macrophages:**
 - Isolate human primary monocytes from PBMCs using a negative selection monocyte isolation kit.
 - Culture the monocytes in Petri dishes with complete medium containing **5 $\mu\text{g/ml}$ Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)** for approximately **2 weeks** to differentiate them into macrophages. Add fresh medium with GM-CSF twice per week.
- **Plate and Treat:**
 - Seed the differentiated macrophages into a 96-well polypropylene plate at **1 x 10⁶ cells/ml**, with **50 μl** of cell suspension per well.
 - Add **spebrutinib** or vehicle control and incubate for **1 hour**.
- **Stimulate Cytokine Production:** Stimulate the cells to induce FcyR signaling (e.g., by adding opsonized particles or immune complexes).
- **Collect Supernatant and Analyze:** After an appropriate stimulation period (e.g., several hours to overnight), collect the cell culture supernatant.
- **Quantify TNF- α :** Measure the concentration of TNF- α in the supernatant using a specific immunoassay, such as an **ELISA** or a magnetic multiplex bead-based assay (e.g., using a MagPix instrument) [1] [2].

Protocol 3: Plasmablast Differentiation and IgG Secretion Assay

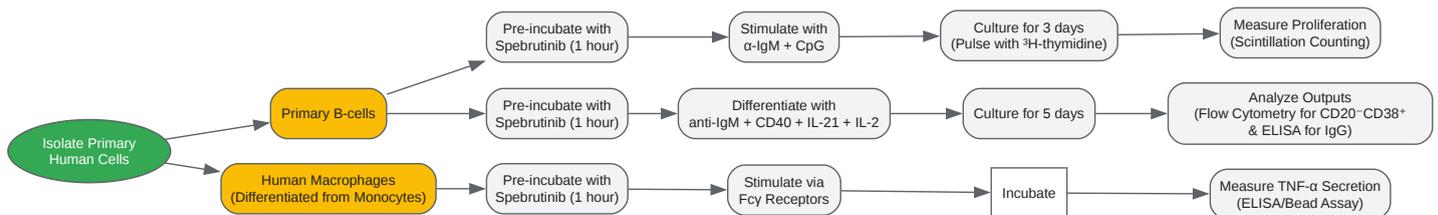
This protocol assesses the impact of **spebrutinib** on the terminal differentiation of B-cells into antibody-producing plasmablasts [1] [2].

- **Isolate and Plate B-cells:** Isolate and plate primary human B-cells as described in Protocol 1.
- **Pre-incubate with Inhibitor:** Pre-incubate the cells with **spebrutinib** or vehicle for **1 hour**.
- **Induce Differentiation:** Add a cocktail containing **anti-IgM, anti-CD40, interleukin (IL)-21, and IL-2** to the wells to induce plasmablast differentiation.
- **Culture Cells:** Culture the cells for **5 days**.

- **Measure Outputs:**

- **IgG ELISA:** On day 5, collect the supernatant and measure the concentration of secreted IgG using a standard ELISA protocol.
- **Flow Cytometry:** On day 5, harvest the cells and analyze them by flow cytometry. Identify plasmablasts as **CD20⁻CD38⁺** cells within the live cell population.

The workflow for these core cell-based assays is summarized in the following diagram.



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Critical Considerations for Researchers

- **Covalent Inhibition Kinetics:** **Spebrutinib** acts as an irreversible inhibitor. When analyzing dose-response data (e.g., IC₅₀ values), standard models for reversible inhibitors may not apply. The potency of irreversible covalent inhibitors is best described by the second-order rate constant ($k_{\text{inact}}/K_{\text{I}}$) [5].
- **Selectivity Profiling:** A recent proteome-wide study using the COOKIE-Pro method revealed that **spebrutinib** has over **10-fold higher potency for the TEC kinase** compared to its intended target BTK [5]. It is crucial to profile lead compounds against these known off-target kinases to fully understand their activity and potential side effects.
- **Metabolism and Reactive Intermediates:** *In silico* and *in vitro* studies have identified that **spebrutinib** can be metabolized into reactive intermediates, including iminium ions and aldehydes, which can form adducts with nucleophiles like glutathione [6]. Researchers should investigate these pathways early in development to assess the potential for idiosyncratic toxicity.

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